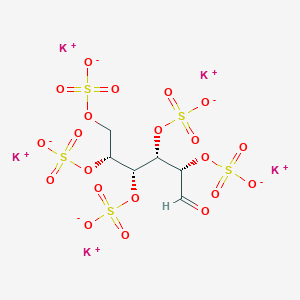
2-叠氮基-1-新戊酰基-D-赤藓醇-鞘氨醇
描述
2-Azido-1-pivaloyl D-erythro-Sphingosine is a derivative of sphingosine, a type of lipid that plays a crucial role in cellular signaling and structure. This compound is known for its selective inhibition of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . Additionally, it inhibits calmodulin-dependent enzymes, making it a valuable tool in proteomics research .
科学研究应用
2-Azido-1-pivaloyl D-erythro-Sphingosine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create novel compounds.
Biology: Employed in studies of cellular signaling pathways, particularly those involving protein kinase C and calmodulin-dependent enzymes.
Medicine: Investigated for its potential therapeutic effects due to its inhibitory properties.
Industry: Utilized in the development of biochemical assays and as a tool in proteomics research.
作用机制
Target of Action
The primary targets of 2-Azido-1-pivaloyl D-erythro-Sphingosine are Protein Kinase C (PKC) and calmodulin-dependent enzymes . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. Calmodulin-dependent enzymes, on the other hand, are a group of enzymes that require the calcium-binding protein calmodulin for their activity.
Mode of Action
2-Azido-1-pivaloyl D-erythro-Sphingosine acts as a selective inhibitor of PKC activity and phorbol dibutyrate binding in vitro in human platelets . It also inhibits calmodulin-dependent enzymes . This means that the compound binds to these enzymes and reduces their activity, thereby affecting the biochemical pathways they are involved in.
生化分析
Biochemical Properties
2-Azido-1-pivaloyl D-erythro-Sphingosine is known to be a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . It also inhibits calmodulin-dependent enzymes . These interactions suggest that 2-Azido-1-pivaloyl D-erythro-Sphingosine can modulate various biochemical pathways by affecting key regulatory proteins and enzymes.
Cellular Effects
2-Azido-1-pivaloyl D-erythro-Sphingosine has been shown to influence cell function by inhibiting protein kinase C activity and calmodulin-dependent enzymes . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein kinase C can lead to altered phosphorylation states of various substrates, impacting cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Azido-1-pivaloyl D-erythro-Sphingosine exerts its effects by binding to and inhibiting protein kinase C and calmodulin-dependent enzymes . This binding prevents these enzymes from interacting with their natural substrates, thereby disrupting normal cellular signaling and regulatory mechanisms. Additionally, the azido group in 2-Azido-1-pivaloyl D-erythro-Sphingosine may facilitate its interaction with other biomolecules, potentially leading to further modulation of cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azido-1-pivaloyl D-erythro-Sphingosine can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular function . Over extended periods, degradation of the compound may occur, potentially altering its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2-Azido-1-pivaloyl D-erythro-Sphingosine in animal models vary with different dosages. At lower doses, the compound may selectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruption of normal cellular functions and induction of apoptosis. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2-Azido-1-pivaloyl D-erythro-Sphingosine is involved in metabolic pathways related to sphingolipid metabolism. It interacts with enzymes such as sphingosine kinases and ceramidases, which play roles in the synthesis and degradation of sphingolipids . These interactions can affect metabolic flux and alter the levels of various metabolites, potentially impacting cellular homeostasis and signaling.
Transport and Distribution
Within cells and tissues, 2-Azido-1-pivaloyl D-erythro-Sphingosine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution may also be influenced by its lipid solubility and affinity for cellular membranes.
Subcellular Localization
2-Azido-1-pivaloyl D-erythro-Sphingosine is localized to specific subcellular compartments, such as the plasma membrane and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of 2-Azido-1-pivaloyl D-erythro-Sphingosine is crucial for its activity and function, as it allows the compound to interact with its target enzymes and proteins within the appropriate cellular context.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-pivaloyl D-erythro-Sphingosine typically involves the azidation of a sphingosine derivative. The reaction conditions often include the use of azide salts and appropriate solvents to facilitate the azidation process. The pivaloyl group is introduced through esterification reactions, which require specific catalysts and reaction conditions to ensure high yield and purity .
Industrial Production Methods
化学反应分析
Types of Reactions
2-Azido-1-pivaloyl D-erythro-Sphingosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the azido group or the sphingosine backbone.
Reduction: The azido group can be reduced to an amine, altering the compound’s properties.
Substitution: The azido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized sphingosine derivatives .
相似化合物的比较
Similar Compounds
Sphingosine: The parent compound, involved in cellular signaling and structure.
N-Acyl Sphingosine: Another derivative with different acyl groups, affecting its biological activity.
Sphingosine-1-phosphate: A phosphorylated derivative with distinct signaling roles.
Uniqueness
2-Azido-1-pivaloyl D-erythro-Sphingosine is unique due to its azido and pivaloyl groups, which confer specific inhibitory properties not found in other sphingosine derivatives. These modifications make it a valuable tool for studying protein kinase C and calmodulin-dependent enzymes .
属性
IUPAC Name |
[(E,2S,3R)-2-azido-3-hydroxyoctadec-4-enyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)20(25-26-24)19-29-22(28)23(2,3)4/h17-18,20-21,27H,5-16,19H2,1-4H3/b18-17+/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQMTKUQTNSGBI-BWMVHVDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



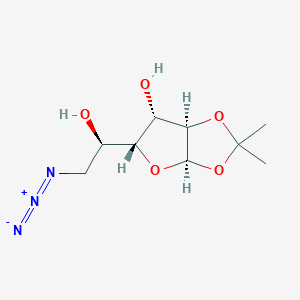
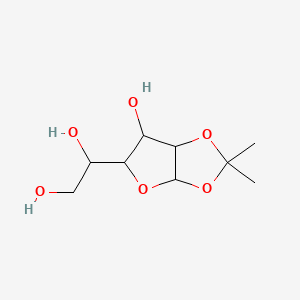
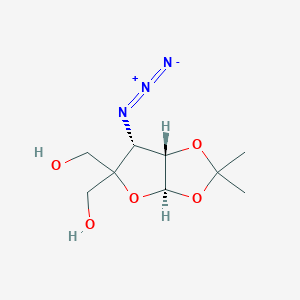
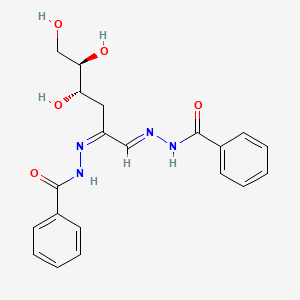
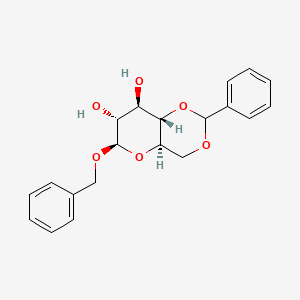
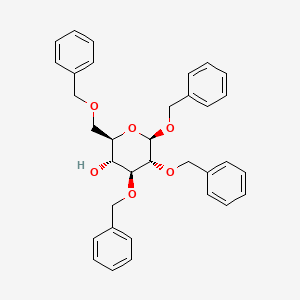
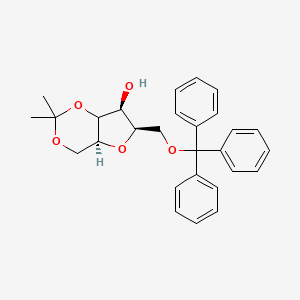
![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide](/img/structure/B1139703.png)



